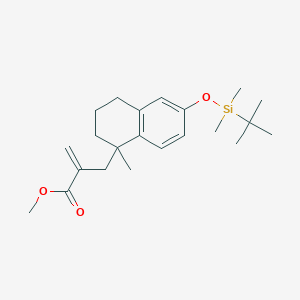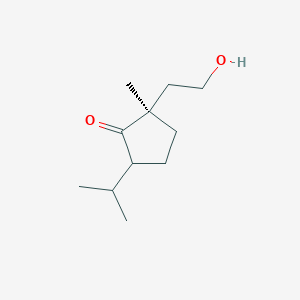
(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one: is a cyclopentanone derivative with a unique structure that includes a hydroxyethyl group, a methyl group, and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Addition of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic addition reaction using ethylene oxide under basic conditions.
Methylation: The methyl group is added via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes due to its unique structure.
Metabolic Pathways: Research into its metabolism and interaction with biological systems.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation into its therapeutic effects and mechanisms of action.
Industry
Material Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclopentanone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without the hydroxyethyl, methyl, and propan-2-yl groups.
2-Hydroxyethylcyclopentanone: Lacks the methyl and propan-2-yl groups.
2-Methylcyclopentanone: Lacks the hydroxyethyl and propan-2-yl groups.
5-(Propan-2-yl)cyclopentanone: Lacks the hydroxyethyl and methyl groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups in (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one makes it more versatile in chemical reactions compared to its simpler analogs.
Biological Activity: The combination of functional groups may result in unique biological activities not observed in the simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
918813-63-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2R)-2-(2-hydroxyethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9,12H,4-7H2,1-3H3/t9?,11-/m1/s1 |
Clé InChI |
GIWDFXCCOKCMCC-HCCKASOXSA-N |
SMILES isomérique |
CC(C)C1CC[C@](C1=O)(C)CCO |
SMILES canonique |
CC(C)C1CCC(C1=O)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



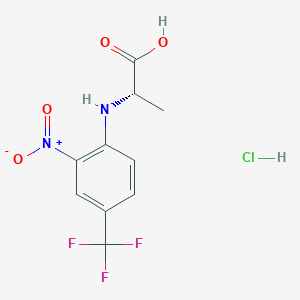
![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
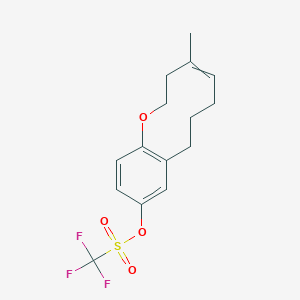
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
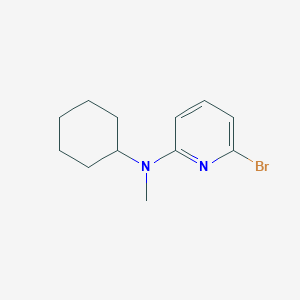
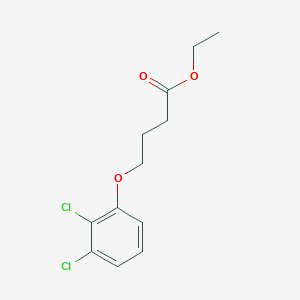
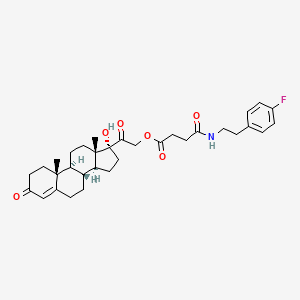
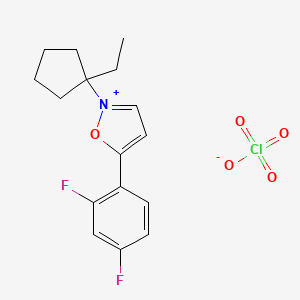
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
